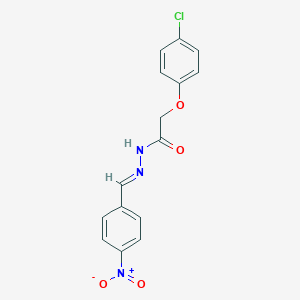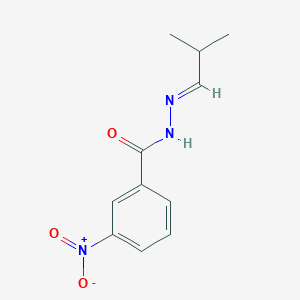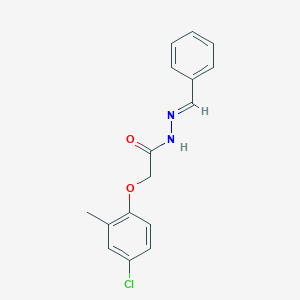![molecular formula C16H16N2O4 B230254 2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)
2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide involves the inhibition of various enzymes and pathways that are involved in the progression of cancer, inflammation, and bacterial infections. This compound has been shown to inhibit the activity of various kinases and transcription factors, which play a crucial role in the development and progression of these diseases.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In addition, it has also been shown to reduce inflammation by inhibiting the activity of various pro-inflammatory cytokines. Furthermore, this compound has also been shown to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its ability to selectively target cancer cells, bacteria, and inflammatory cells. This compound has also been shown to have low toxicity in normal cells, which makes it a promising candidate for further studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide. One of the potential applications of this compound is in the development of novel cancer therapies that target specific pathways and enzymes involved in cancer progression. In addition, this compound can also be studied for its potential use in the treatment of bacterial infections and inflammatory diseases. Furthermore, the development of new formulations and delivery methods can also improve the bioavailability and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide involves the reaction of 4-methoxyphenol with N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide in the presence of a catalyst. This reaction results in the formation of the target compound, which can be purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In addition, it has also been studied for its potential use as a diagnostic agent in imaging techniques.
Propriétés
Formule moléculaire |
C16H16N2O4 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)-N//'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-6-8-14(9-7-13)22-11-16(20)18-17-10-12-4-2-3-5-15(12)19/h2-10,17H,11H2,1H3,(H,18,20)/b12-10- |
Clé InChI |
MAYSRDIODZZDPK-BENRWUELSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)OCC(=O)NN/C=C\2/C=CC=CC2=O |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC=C2C=CC=CC2=O |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NNC=C2C=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)

![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)

![4-[(4-Methylnaphthalen-1-yl)sulfonyl]morpholine](/img/structure/B230187.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
